

(R)-PF-06256142: A Technical Overview of a Low-Activity Atropisomer

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Compound of Interest

Compound Name: (R)-PF-06256142

Cat. No.: B609962

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-PF-06256142 is one of two atropisomers of the chemical entity PF-06256142, a novel, non-catecholamine, selective agonist for the dopamine D1 receptor. Atropisomers are stereoisomers that are chiral due to hindered rotation around a single bond. In the case of PF-06256142, this structural feature leads to two distinct, non-superimposable enantiomers. The (+)-enantiomer of PF-06256142 is a potent and selective agonist of the D1 receptor, with potential therapeutic applications in neurological disorders such as Parkinson's disease and schizophrenia.[1] Conversely, the (R)-enantiomer, the subject of this guide, has been characterized as exhibiting low activity at the D1 receptor.[2] This document provides a detailed overview of the chemical structure and known properties of **(R)-PF-06256142**, with comparative data for its active counterpart where available.

Chemical Structure and Properties

The chemical structure of PF-06256142 is defined by a locked biaryl ring system, which is the source of its atropisomerism. The IUPAC name for the active (+)-enantiomer is (+)-4-(3-Methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy)furo[3,2-c]pyridine.[1] The fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for PF-06256142 and its Enantiomers

Identifier	Value
IUPAC Name	4-(3-Methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy)furo[3,2-c]pyridine
Chemical Formula	C ₂₁ H ₁₆ N ₄ O ₂
Molecular Weight	356.39 g/mol [1]
InChI Key	HWAIAGZSWHOLLK-UHFFFAOYSA-N [1]
SMILES	<chem>Cc1cc(oc2nccc3ccoc23)ccc1c1c(C)ncc2cncn12</chem>
CAS Number (Racemic)	1609580-97-3 [1]
CAS Number ((+)-enantiomer)	1609583-14-3 [1]
CAS Number ((-)-enantiomer)	1609583-15-4 [1]

Table 2: Physicochemical Properties of PF-06256142 Enantiomers

Property	(+)-Enantiomer	(R)-(-)-Enantiomer
Description	Potent D1 receptor agonist	Low activity D1 receptor ligand
Specific Rotation	$[\alpha]^{20}_D = +35.2$ (c 0.32, CH ₂ Cl ₂) [1]	$[\alpha]^{20}_D = -35.2$ (inferred) ¹
Solubility	Data not publicly available	Data not publicly available
Melting Point	Data not publicly available	Data not publicly available

¹The specific rotation of the (R)-enantiomer is inferred to be equal in magnitude and opposite in sign to the (+)-enantiomer, a fundamental property of enantiomers.

Pharmacological Properties

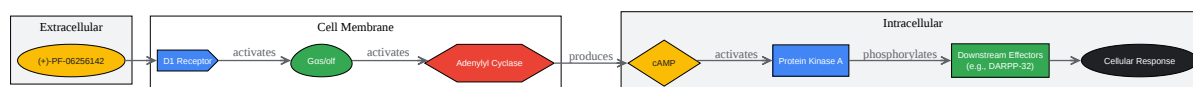
The pharmacological activity of PF-06256142 resides almost entirely in the (+)-enantiomer. The (R)-enantiomer is reported to have low activity.[2]

Table 3: Pharmacological Data for (+)-PF-06256142

Parameter	Value	Receptor/Assay
EC ₅₀	30-33 nM[1][3]	Dopamine D1 Receptor
Ki	12 nM[1][3]	Dopamine D1 Receptor Binding
Selectivity	Highly selective for D1/D5 over D2 receptors (Ki >10 µM for D2)[3]	
Oral Bioavailability	85% (in rats)[3]	
Terminal Half-life	2.3 hours (in rats, intravenous) [3]	

Signaling Pathways

PF-06256142 exerts its effects by agonizing the dopamine D1 receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by D1 receptor activation involves coupling to the Gas/olf subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including DARPP-32. This pathway is central to the modulation of neuronal excitability and gene expression.



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Figure 1. Simplified D1 Receptor Signaling Pathway.

Experimental Protocols

Detailed, step-by-step synthesis and analytical protocols for **(R)-PF-06256142** are proprietary and not publicly available in peer-reviewed literature. However, this section outlines the general methodologies that would be employed for its synthesis, separation, and characterization.

Synthesis and Chiral Separation

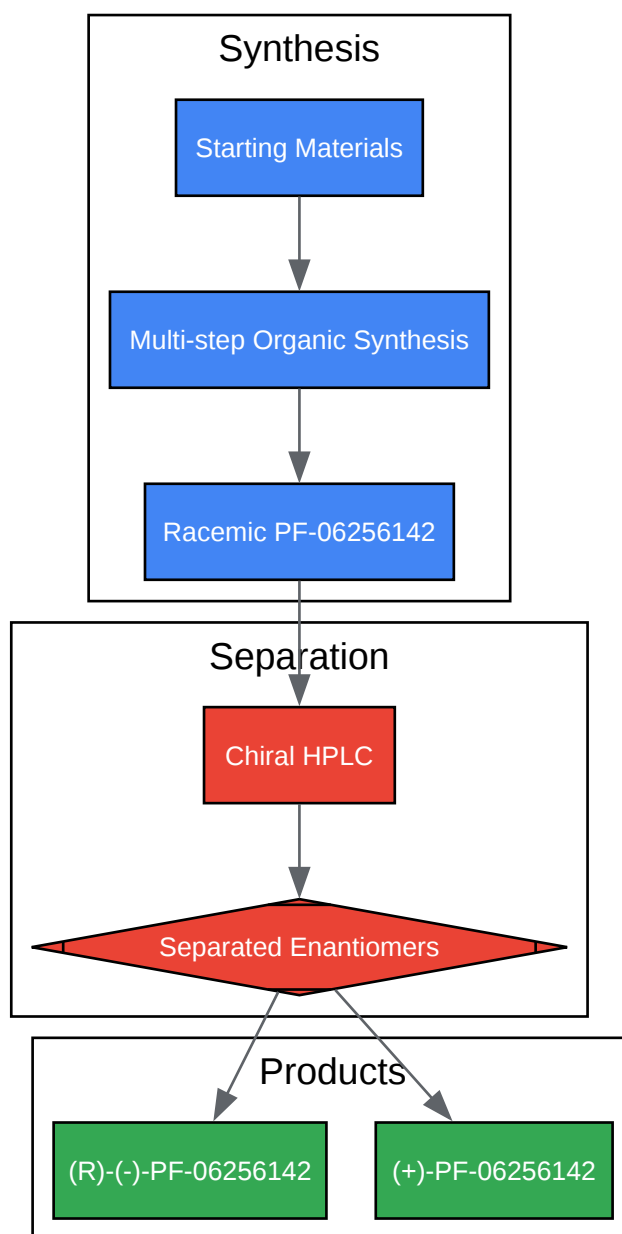
The synthesis of PF-06256142 would likely involve a multi-step organic synthesis to construct the complex heterocyclic core, followed by a chiral separation step to isolate the individual atropisomers.

General Synthetic Approach: The synthesis would likely culminate in a key cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to form the biaryl bond that defines the molecule's core structure.

Chiral Separation: The racemic mixture of PF-06256142 would be separated into its constituent enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

- **Principle:** A chiral stationary phase (CSP) is used to differentially interact with the two enantiomers, leading to different retention times and allowing for their separation.
- **Typical Setup:**
 - **Column:** A commercially available chiral column (e.g., based on derivatized cellulose or amylose).
 - **Mobile Phase:** A mixture of solvents, such as hexane and isopropanol, is used to elute the compounds. The exact ratio is optimized to achieve baseline separation.
 - **Detection:** A UV detector would be used to monitor the elution of the two isomers.
 - **Collection:** Fractions corresponding to each enantiomer peak are collected separately.

The workflow for obtaining the pure enantiomers is depicted below.



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Figure 2. General Workflow for Synthesis and Chiral Separation.

Pharmacological Characterization

The activity of **(R)-PF-06256142** and its enantiomer would be assessed using in vitro functional assays.

Dopamine D1 Receptor cAMP Assay (General Protocol):

- Objective: To measure the ability of a compound to stimulate cAMP production in cells expressing the D1 receptor.
- Methodology:
 - Cell Culture: A stable cell line (e.g., HEK293) engineered to express the human dopamine D1 receptor is cultured in appropriate media.
 - Assay Preparation: Cells are harvested and seeded into multi-well plates.
 - Compound Treatment: The cells are treated with varying concentrations of **(R)-PF-06256142** or the (+)-enantiomer. A known D1 agonist is used as a positive control.
 - Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay (e.g., GloSensor).
 - Data Analysis: The results are used to generate dose-response curves and calculate EC₅₀ values.

β-Arrestin Recruitment Assay (General Protocol):

- Objective: To measure G protein-independent signaling by assessing the recruitment of β-arrestin to the activated D1 receptor.
- Methodology:
 - Assay Principle: This assay often uses enzyme fragment complementation (EFC). The D1 receptor is fused to one part of an enzyme, and β-arrestin is fused to the complementary part.
 - Cell Treatment: An engineered cell line expressing these fusion proteins is treated with the test compounds.
 - Recruitment and Signal Generation: Agonist binding promotes the interaction of β-arrestin with the D1 receptor, bringing the enzyme fragments together and generating a luminescent or fluorescent signal.

- Data Analysis: The signal intensity is measured and used to determine the potency and efficacy of the compound for β -arrestin recruitment.

Conclusion

(R)-PF-06256142 is the low-activity atropisomer of the potent and selective D1 receptor agonist PF-06256142. Its primary importance in a research context is as a negative control to its active (+)-enantiomer, helping to confirm that the observed pharmacological effects of the parent compound are stereospecific and directly mediated by the D1 receptor. While detailed experimental protocols for its synthesis and characterization are not publicly available, the general methodologies described herein provide a framework for the work required to produce and evaluate this and similar chiral molecules. The study of such enantiomeric pairs is crucial for understanding the structure-activity relationships of drug candidates and ensuring the development of safe and effective therapeutics.

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